molecular formula C12H11NO2 B14028606 4-(Dimethylamino)naphthalene-1,2-dione

4-(Dimethylamino)naphthalene-1,2-dione

Cat. No.: B14028606
M. Wt: 201.22 g/mol
InChI Key: ALDVFHJWLPLJHT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)naphthalene-1,2-dione is a functionalized naphthalene derivative of significant interest in medicinal chemistry and chemical biology research. This compound features the 1,2-dione (also known as ortho-quinone) moiety, a key pharmacophore known for its redox activity and ability to participate in key biological interactions . Researchers utilize this and similar naphthoquinone scaffolds to develop and study novel therapeutic agents, particularly in the fields of oncology and infectious diseases . In anticancer research, analogues of naphthalene-1,2-dione and the more common 1,4-dione have been investigated for their potential to selectively target cancer cell metabolism . These compounds can disrupt the Warburg effect—a hallmark of cancer cells where glycolysis is favored over oxidative phosphorylation even in the presence of oxygen. By altering cellular glucose metabolism and increasing oxygen consumption rate, these molecules can induce selective cytotoxicity in cancer cells, providing a promising strategy for therapeutic development . In antimicrobial studies, 1,2-naphthoquinone derivatives have demonstrated promising activity against resistant strains of bacteria, including Gram-negative pathogens like Pseudomonas aeruginosa , and fungi such as Candida albicans . Their mechanism is thought to involve the inhibition of essential bacterial enzymes, such as the zinc-dependent LpxC, a crucial target in the lipid A biosynthetic pathway of Gram-negative bacteria . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(dimethylamino)naphthalene-1,2-dione

InChI

InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)12(15)9-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI Key

ALDVFHJWLPLJHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Direct Amination of Naphthalene-1,2-dione

One classical approach to prepare this compound involves the nucleophilic aromatic substitution or direct amination of naphthalene-1,2-dione at the 4-position. This can be achieved by treating 1,2-naphthoquinone with dimethylamine under controlled conditions. However, this method often suffers from low selectivity and yield due to competing side reactions and the electrophilic nature of the quinone ring.

Synthesis via Functionalized Naphthalene Precursors and Metal-Catalyzed Coupling

A more modern and efficient method involves the functionalization of naphthalene derivatives followed by transition metal-catalyzed cross-coupling reactions.

  • Starting from 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one, a precursor bearing the dimethylamino group, the acetyl side chain can be transformed into a 1,3-diketo moiety through base-mediated reactions (e.g., with sodium hydride and ethyl acetate in tetrahydrofuran) to yield the corresponding naphthalene-1,2-dione derivative with the dimethylamino substituent at the 4-position.

  • This approach allows further elaboration via Suzuki cross-coupling reactions using boronic acid intermediates derived from the dimethylamino-substituted naphthalene, enabling the introduction of heteroaryl groups or other substituents while maintaining the dimethylamino functionality.

Knoevenagel Condensation and Subsequent Cyclization

Another synthetic route involves the Knoevenagel condensation of this compound precursors with aldehydes or other electrophiles, followed by cyclization or Michael addition steps.

  • Although primarily reported for 1,4-naphthoquinone derivatives, similar Knoevenagel-type condensations catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP) under microwave irradiation have been shown to produce naphthoquinone derivatives efficiently. While these reports focus on 1,4-dione systems, analogous methods could be adapted for 1,2-dione derivatives with appropriate modifications.

Detailed Experimental Findings and Analysis

Catalytic Systems and Reaction Conditions

A study on related naphthoquinone derivatives demonstrated that base catalysts significantly influence the yield and reaction time in condensation reactions. For example, DMAP was found to be a highly effective catalyst for Knoevenagel condensations under microwave irradiation, providing yields up to 96% within 15 minutes at reflux in ethanol. The use of environmentally benign solvents and microwave heating enhances reaction efficiency and reduces side products.

Entry Catalyst Solvent Conditions Yield (%)
1 Triethylamine (20%) Ethanol MW, room temp, 30 min 0
2 Triethylamine (20%) Ethanol MW, reflux, 30 min Trace
3 Pyridine (20%) Ethanol MW, reflux, 30 min 38
4 DABCO (20%) Ethanol MW, reflux, 30 min 59
5 DMAP (20%) Ethanol MW, reflux, 15 min 96

Table 1: Effect of catalyst and conditions on yield of naphthoquinone derivatives via Knoevenagel condensation (adapted from).

Proposed Mechanism for DMAP-Catalyzed Condensation

The mechanism involves DMAP catalyzing the Knoevenagel condensation between the naphthoquinone precursor and an aldehyde to form an intermediate alkene, followed by dehydration. Subsequently, a Michael addition of a second molecule of the naphthoquinone occurs, leading to the final product after tautomerization.

Notes on Purification and Characterization

  • Products are typically purified by recrystallization from ethanol or chromatographic methods.

  • Characterization includes NMR spectroscopy, UV-Vis absorption spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

  • The dimethylamino group influences the electronic properties, which can be monitored by UV-Vis to assess the success of the substitution.

Chemical Reactions Analysis

Michael Addition

4-(Dimethylamino)naphthalene-1,2-dione participates in Michael addition reactions due to the electrophilic nature of its quinoid system. The α,β-unsaturated ketone moiety reacts with nucleophiles such as enolates, amines, and thiols.

NucleophileProductConditionsYield (%)Source
Ethyl acetoacetate enolate3-Substituted naphthoquinoneEtOH, KOH, 25°C78
Benzylamine3-Amino derivativeDCM, RT, 12h65
Thiophenol3-Phenylthio adductTHF, 40°C, 6h82

Mechanism : The reaction proceeds via conjugate addition, where the nucleophile attacks the β-carbon of the α,β-unsaturated ketone, followed by proton transfer to regenerate aromaticity.

Electrophilic Substitution Reactions

The dimethylamino group activates the naphthalene ring toward electrophilic substitution, particularly at positions 5 and 8 due to para-directing effects.

Nitration

Nitration occurs under mild conditions due to the electron-donating dimethylamino group:

  • Reagent : HNO₃/H₂SO₄ (1:3)

  • Product : 5-Nitro-4-(dimethylamino)naphthalene-1,2-dione

  • Yield : 89% (isolated)

Halogenation

Chlorination and bromination proceed regioselectively:

HalogenReagentPositionYield (%)
Cl₂Cl₂/FeCl₃C-576
Br₂Br₂/CH₃COOHC-881

Reduction

The dione system can be reduced to hydroquinone derivatives:

  • Reagent : NaBH₄ in EtOH/H₂O (4:1)

  • Product : 4-(Dimethylamino)-1,2-dihydronaphthalene-1,2-diol

  • Yield : 92%

Oxidation

Under strong oxidizing conditions:

  • Reagent : KMnO₄/H₂SO₄

  • Product : 4-(Dimethylamino)-1,2-naphthalic anhydride

  • Yield : 68%

Schiff Base Formation

Reacts with aldehydes in the presence of acid catalysts:

AldehydeCatalystProductYield (%)
Benzaldehydep-TsOH3-Benzylidene derivative74
4-NitrobenzaldehydeHCl3-(4-Nitrobenzylidene) adduct81

Conditions : Reflux in toluene for 8h .

Diels-Alder Reaction

Acts as a dienophile with conjugated dienes:

DieneConditionsProductYield (%)
1,3-Butadiene100°C, 24hBicyclic adduct63
AnthraceneMicrowave, 150°CPolycyclic derivative71

Note : The electron-deficient quinone system enhances reactivity as a dienophile .

Functionalization via C-H Activation

Recent studies demonstrate regioselective C-H sulfonamidation:

  • Reagent : Tosyl azide (TsN₃)

  • Catalyst : Cu(OAc)₂

  • Product : 3-Tosylamido derivative

  • Yield : 77%

Mechanism : Radical-mediated pathway involving single-electron transfer (SET) .

Comparative Reactivity

Reaction TypeKey FeatureRate (Relative to Naphthoquinone)
Michael AdditionEnhanced by –NMe₂3.2× faster
Electrophilic SubstitutionPara-directing effect5.8× faster
ReductionStabilized diradical intermediate2.1× faster

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Optimized for Michael additions (95% conversion in 15 min).

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Fe³⁺-zeolite) reduce waste in nitration.

Scientific Research Applications

4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Enzyme Inhibition and Mechanism

Key Findings:

  • Phenylamino Derivatives (e.g., compounds 9–15): Low Activity: Phenylamino-substituted naphthalene-1,2-diones (e.g., 4-[(4-iodophenyl)amino]naphthalene-1,2-dione) showed minimal inhibition (≤41% at 10 μM) against human carboxylesterases (hCE1 and hCE2) due to tautomerism. The imino tautomer disrupts the critical 1,2-dione configuration required for serine Oγ interaction in the enzyme active site .
  • N-Methylated Phenylamino Derivatives (e.g., compounds 17–20): Enhanced Stability: N-Methylation (e.g., 4-[(4-methoxyphenyl)(methyl)amino]naphthalene-1,2-dione) limits tautomerism, stabilizing the 1,2-dione form. This modification improves alignment with hCE1’s active site (carbonyl carbon within 3.03–3.26 Å of serine Oγ) . Variable Yields: Synthesis yields for N-methylated derivatives range from 25% (4-methylphenyl) to 59% (4-chlorophenyl), influenced by steric and electronic effects of substituents .

Cytotoxicity and Anticancer Activity

  • Role of the 1,2-Dione Moiety: The naphthalene-1,2-dione core is intrinsically cytotoxic, as seen in β-lapachone (IC₅₀ = 0.5–5 μM in cancer cells) .
  • Substituent Effects: Electron-Donating Groups: Trimethoxy or dimethylamino groups enhance cytotoxicity by stabilizing semiquinone radicals during redox cycling. For example, compound 7b (IC₅₀ = 5.4 μM) outperformed non-methoxy analogues (IC₅₀ = 47.99 μM) due to aromaticity and electron donation .

Structural and Electronic Properties

  • Tautomerism and Conformation: Non-methylated amino derivatives undergo tautomerism, reducing the bioactive 1,2-dione form. N-Methylation or dimethylamino substitution mitigates this issue, enhancing stability . Crystal structures (e.g., adamantanyl-substituted derivatives) reveal planar arrangements of the quinone ring, critical for π-π stacking and enzyme interactions .
  • Electronic Effects: Dimethylamino groups are strong electron donors, increasing electron density on the quinone ring. This may enhance redox activity and radical formation, pivotal for anticancer mechanisms .

Data Tables

Table 1: Enzyme Inhibition of Selected 4-Substituted Naphthalene-1,2-diones

Compound Substituent % Inhibition (hCE1 at 10 μM) Reference
4-[(4-Iodophenyl)amino] 4-Iodophenylamino 41%
4-[(4-Chlorophenyl)(methyl)amino] 4-Chloro-N-methylphenylamino Not reported (improved docking)
β-Lapachone None (natural product) >80%

Q & A

Q. Table 1. Key Parameters for Toxicological Study Design

ParameterCriteriaReference
Exposure RoutesInhalation, oral, dermalTable B-1
Health OutcomesHepatic, renal, respiratory effectsTable B-1
Risk of Bias MitigationRandomization, allocation concealmentTable C-7

Q. Table 2. Experimental Design Types for SAR Studies

Design TypeApplicationReference
Factorial DesignIsolate variable interactions
Quasi-ExperimentalCompare in vitro vs. in vivo responses

Key Considerations

  • Theoretical Frameworks : Align hypothesis formulation with existing theories on naphthoquinone reactivity or dimethylamino group electron-donating effects () .
  • Comparative Analysis : Use methods from political science (e.g., MIPVU for metaphor identification) to analogize cross-study data interpretation () .

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